2,3,4-Tribromo-6-(trifluoromethyl)pyridine
Overview
Description
2,3,4-Tribromo-6-(trifluoromethyl)pyridine is a halogenated organic compound belonging to the pyridine family. . This compound is characterized by the presence of three bromine atoms and one trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines are thought to owe their biological activities to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives are used in the protection of crops from pests .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical industry for crop protection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Tribromo-6-(trifluoromethyl)pyridine. It’s recommended to ensure adequate ventilation when handling this compound and to take precautionary measures against static discharges .
Biochemical Analysis
Biochemical Properties
2,3,4-Tribromo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity. This compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interactions between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, influencing the overall metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of controlled experimental conditions to minimize degradation and ensure reproducibility of results .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules, including DNA, proteins, and lipids . These interactions can result in alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues . The distribution of this compound is also affected by its lipophilicity, allowing it to cross cellular membranes and localize within lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize within the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and interactions with targeting signals, ensuring its precise localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-6-(trifluoromethyl)pyridine involves multiple steps, typically starting with the halogenation of pyridine derivatives. One common method includes the bromination of 6-(trifluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2,3,4-Tribromo-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4-Tribromo-6-(trifluoromethyl)pyridine is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated counterparts. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,3,4-tribromo-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3F3N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGIYQTVWOYKMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673553 | |
Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-04-6 | |
Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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